(4-(tert-Butoxycarbonyl)-3-methoxyphenyl)boronic acid
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Overview
Description
(4-(tert-Butoxycarbonyl)-3-methoxyphenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) group and a methoxy group. The presence of these functional groups makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(tert-Butoxycarbonyl)-3-methoxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions generally include heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the product typically involves recrystallization or chromatography techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: (4-(tert-Butoxycarbonyl)-3-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The tert-butoxycarbonyl (Boc) group can be selectively removed under acidic conditions to yield the corresponding amine.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid are used for Boc deprotection.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds or other coupled products.
Oxidation: Phenols or quinones.
Substitution: Amines or other deprotected derivatives.
Scientific Research Applications
Chemistry: (4-(tert-Butoxycarbonyl)-3-methoxyphenyl)boronic acid is widely used as a building block in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing complex molecular architectures, including pharmaceuticals and natural products .
Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors. The compound’s ability to form reversible covalent bonds with active site serine residues in enzymes makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and electronic components. Its role as a precursor in the production of functionalized aromatic compounds is crucial for developing new materials with specific properties .
Mechanism of Action
The mechanism of action of (4-(tert-Butoxycarbonyl)-3-methoxyphenyl)boronic acid primarily involves its reactivity with other chemical species. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, which can be selectively removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the tert-butoxycarbonyl and methoxy groups, making it less versatile in certain synthetic applications.
4-Methoxyphenylboronic Acid: Similar structure but lacks the Boc group, limiting its use in protecting group strategies.
4-(tert-Butoxycarbonyl)phenylboronic Acid: Similar but lacks the methoxy group, affecting its reactivity and solubility properties.
Uniqueness: (4-(tert-Butoxycarbonyl)-3-methoxyphenyl)boronic acid stands out due to the presence of both the Boc and methoxy groups. The Boc group provides a means for protecting amines during synthesis, while the methoxy group can influence the compound’s electronic properties and reactivity. This combination of functional groups enhances its utility in various chemical transformations and applications .
Properties
Molecular Formula |
C12H17BO5 |
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Molecular Weight |
252.07 g/mol |
IUPAC Name |
[3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H17BO5/c1-12(2,3)18-11(14)9-6-5-8(13(15)16)7-10(9)17-4/h5-7,15-16H,1-4H3 |
InChI Key |
WWQUHLOSYBRAIM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OC(C)(C)C)OC)(O)O |
Origin of Product |
United States |
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